3-Amino-N-(3-chloro-4-methylphenyl)benzamide
CAS No.: 1016688-52-0
Cat. No.: VC8036130
Molecular Formula: C14H13ClN2O
Molecular Weight: 260.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1016688-52-0 |
---|---|
Molecular Formula | C14H13ClN2O |
Molecular Weight | 260.72 g/mol |
IUPAC Name | 3-amino-N-(3-chloro-4-methylphenyl)benzamide |
Standard InChI | InChI=1S/C14H13ClN2O/c1-9-5-6-12(8-13(9)15)17-14(18)10-3-2-4-11(16)7-10/h2-8H,16H2,1H3,(H,17,18) |
Standard InChI Key | XNQODSCKOXHIHC-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N)Cl |
Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N)Cl |
Introduction
Structural and Physicochemical Characteristics
3-Amino-N-(3-chloro-4-methylphenyl)benzamide (C₁₄H₁₃ClN₂O) features a benzamide backbone with a 3-amino group and a 3-chloro-4-methylphenyl substituent. The molecular structure is defined by the following key attributes:
Property | Value/Description |
---|---|
Molecular Formula | C₁₄H₁₃ClN₂O |
Molecular Weight | 260.5 g/mol |
logP (estimated) | 3.5–4.0 |
Hydrogen Bond Donors | 2 (amine and amide NH) |
Hydrogen Bond Acceptors | 3 (amide carbonyl and amino group) |
Polar Surface Area | ~64 Ų |
The compound’s lipophilicity (logP) is comparable to structurally related benzamides such as N-(3-chloro-4-methylphenyl)-4-({[2-(4-methylpiperidin-1-yl)-3,4-dioxocyclobut-1-en-1-yl]amino}methyl)benzamide, which exhibits a logP of 4.8 . The presence of the electron-withdrawing chloro group and electron-donating methyl group on the phenyl ring influences its solubility and reactivity, rendering it suitable for further functionalization in drug discovery .
Synthesis Methodologies
Continuous Flow Microreactor Synthesis
A state-of-the-art approach involves the use of continuous flow microreactors to synthesize analogous benzamide derivatives. In a study by Journal of Flow Chemistry, N-(3-amino-4-methylphenyl)benzamide was synthesized via selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . Key parameters include:
Parameter | Value |
---|---|
Reaction Temperature | 25–50°C |
Residence Time | 10 minutes |
Yield | 85.7% |
Selectivity | >90% for monoacylation |
This method minimizes byproduct formation through precise control of reaction kinetics, achieving a space-time yield 15% higher than batch processes . For 3-amino-N-(3-chloro-4-methylphenyl)benzamide, adapting this protocol would require substituting 4-methylbenzene-1,3-diamine with 3-chloro-4-methylaniline and optimizing acylating agents (e.g., benzoyl chloride).
Nitro Reduction Strategy
An alternative route, detailed in a Chinese patent (CN105936625A), involves the reduction of a nitro precursor. The synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide proceeds via:
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Acylation: 3-nitro-4-chlorobenzoic acid is activated with N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form an active ester.
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Coupling: Reaction with 3-chloro-2-methylaniline yields 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
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Reduction: Zinc and sodium hydroxide reduce the nitro group to an amine, achieving >95% yield .
Adapting this method for the target compound would necessitate using 3-nitro-N-(3-chloro-4-methylphenyl)benzamide as the intermediate.
Reaction Kinetics and Mechanistic Insights
Kinetic studies in microflow systems have revealed that the acylation of aromatic diamines follows a second-order rate law, with activation energies ranging from 45–60 kJ/mol . For example, the rate constant (k₁) for the monoacylation of 4-methylbenzene-1,3-diamine with benzoic anhydride at 40°C is 0.027 L·mol⁻¹·min⁻¹, while the diacylation rate constant (k₂) is 0.005 L·mol⁻¹·min⁻¹ . These findings underscore the importance of residence time control to maximize monoacylation selectivity.
In the nitro reduction pathway, the reaction rate is highly dependent on the reducing agent. Zinc-mediated reductions in alkaline media proceed with an apparent activation energy of 32 kJ/mol, achieving complete conversion within 3 hours at 80°C .
Applications in Pharmaceutical Development
3-Amino-N-(3-chloro-4-methylphenyl)benzamide’s primary application lies in its role as a building block for kinase inhibitors. The 3-amino group facilitates hydrogen bonding with ATP-binding pockets in kinases, while the chloro and methyl substituents enhance hydrophobic interactions. For instance, derivatives of this compound have shown inhibitory activity against EGFR (epidermal growth factor receptor) with IC₅₀ values <100 nM in preliminary assays .
Analytical Characterization
Modern analytical techniques ensure precise quality control:
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